6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid
Overview
Description
6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid is a chemical compound known for its unique structure and properties. It is commonly used as a ligand to form complexes with various metal ions such as palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) . This compound has been extensively studied for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid typically involves the use of 6-bromopicoline as a starting material . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained. For instance, the synthesis from 6-bromopicoline has been reported to involve a series of steps, including bromination and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid has a wide range of scientific research applications, including:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes that involve metal ions.
Industry: It is used in various industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism of action of 6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets and pathways, influencing various chemical and biological processes. The specific interactions depend on the metal ion and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6,6’-Dimethyl-2,2’-bipyridine
- 6,6’-Dimethyl-2,2’-bipyridyl
Uniqueness
What sets 6,6’-Dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid apart is its unique structure, which allows it to form highly stable complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-carboxy-6-methylpyridin-2-yl)-6-methylpyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-7-3-9(13(17)18)5-11(15-7)12-6-10(14(19)20)4-8(2)16-12/h3-6H,1-2H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCRTKFPYANZPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C(=O)O)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215279 | |
Record name | 6,6′-Dimethyl[2,2′-bipyridine]-4,4′-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144342-49-4 | |
Record name | 6,6′-Dimethyl[2,2′-bipyridine]-4,4′-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144342-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6′-Dimethyl[2,2′-bipyridine]-4,4′-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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